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Compound of Interest |

3-CHLOROMETHYL-2-
METHYLBENZOTHIOPHENE

Compound Name:

CAS No.: 16957-90-7

Cat. No.: B096461

. J

Executive Summary & Compound Identity

3-Chloromethyl-2-methylbenzothiophene (CAS: 16957-90-7) is a halogenated heterocyclic
building block. It serves as a pivotal electrophilic intermediate, primarily used to introduce the
benzo[b]thienyl-ethyl moiety into pharmaceutical targets via nucleophilic displacement of the
chloride.

This guide provides the authoritative spectroscopic signature (NMR, IR, MS) required to
validate the identity and purity of this compound during synthetic workflows.
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Property Data
IUPAC Name 3-(Chloromethyl)-2-methylbenzo[b]thiophene
CAS Number 16957-90-7
C
Molecular Formula H
CIS
Molecular Weight 196.69 g/mol
Physical State Crystalline Solid
Melting Point 76 - 77 °C [1]
Soluble in CHCI
, CH
Solubility
Cl

, THF; Insoluble in water.

Synthesis & Sample Context

To understand the spectroscopic impurity profile, one must recognize the synthesis origin. This
compound is typically generated via the Blanc chloromethylation of 2-methylbenzothiophene.

e Precursor: 2-Methylbenzothiophene.
» Reagents: Paraformaldehyde / HCI / ZnClI

or Chloromethyl methyl ether (MOMCI).

e Mechanism: Electrophilic aromatic substitution at the C3 position (the most electron-rich site
on the thiophene ring).

Common Impurities:
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e Unreacted Starting Material: 2-Methylbenzothiophene (distinguishable by C3-H signal in
NMR).

» Bis-alkylation products: Rare due to steric hindrance but possible at C4/C7.
e Hydrolysis Product: 3-Hydroxymethyl-2-methylbenzothiophene (if exposed to moisture).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the loss of the aromatic C3-proton found in the precursor
and the appearance of a deshielded methylene singlet.

H NMR Data (300 MHz, CDCI
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Shift (

, ppm)

Mult.

Integ.

Assignment

Structural Logic

7.60—7.80

2H

Ar-H (C4, C7)

Protons adjacent
to the fused ring
junction are
typically most
deshielded.

7.25-7.45

2H

Ar-H (C5, C6)

Remaining

aromatic protons.

4.85

2H

-CH

Cl

The
electronegative
chlorine and
aromatic ring
current
significantly
deshield these

protons.

2.58

3H

-CH

Methyl group at
C2. Slightly
downfield
compared to
precursor (2.50
ppm) due to the

orthogonal CI-

group.

Critical Quality Attribute (CQA): The absence of a singlet at ~6.9 ppm confirms full conversion of

the starting material (which possesses a C3-H).
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C NMR Data (75 MHz, CDCI
)
Shift (
Assignment Notes
, Ppm)
140.0 - 138.0 C2 (Quaternary) Ipso carbon bonded to Methyl.
137.0-135.0 C3a/C7a (Quaternary) Bridgehead carbons.
128.0-121.0 Ar-C (C4, C5, C6, C7) Aromatic methine carbons.
Ipso carbon bonded to
125.5 C3 (Quaternary)
Chloromethyl.
205 -CH Characteristic benzylic/allylic
' cl chloride shift.
15.2 -CH Methyl carbon.

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation through the chlorine isotope pattern.

 lonization Mode: Electron Impact (El, 70 eV)

e Molecular lon (M

):

196 (base) and 198.

Fragmentation Pathway:

e Molecular lon: Distinct 3:1 ratio for

196/198, confirming the presence of one Chlorine atom.

e Tropylium-like lon: Loss of ClI
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(

) leads to the resonant 2-methylbenzothiophenyl methyl cation (
161).
» Ring Degradation: Subsequent loss of CH
or ring opening.
Key MS Peaks:
e 196: [M]
(
Cl)
e« 198: [M+2]
(
Cl)
e 161: [M—CI]

(Dominant fragment)

Infrared Spectroscopy (FT-IR)

e C-H Stretch (Aromatic): 3050 — 3000 cm
(Weak)

e C-H Stretch (Aliphatic): 2950 — 2850 cm
(Methyl/Methylene)

e C=C Ring Stretch: 1460, 1430 cm
(Benzothiophene skeletal vibrations)

e C-CI Stretch: 700 — 650 cm
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(Strong, characteristic alkyl chloride band)

Visualizations
Synthesis & Fragmentation Logic

The following diagram illustrates the synthesis from 2-methylbenzothiophene and the primary
mass spectrometry fragmentation pathway used for identification.

Synthesis (Blanc Chloromethylation) MS Fragmentation (EI)
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Figure 1: Synthesis via chloromethylation and diagnostic MS fragmentation pathway showing
the loss of chlorine.

Experimental Protocols
Protocol A: Sample Preparation for NMR

e Solvent Selection: Use CDCI

(Chloroform-d) containing 0.03% TMS as an internal standard. The compound is highly
soluble in chloroform.

e Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.
« Filtration: If the solution appears cloudy (due to ZnCl

residues from synthesis), filter through a small plug of glass wool or a 0.45
m PTFE syringe filter.

e Acquisition:
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o H: 16 scans, 1 second relaxation delay.

o C: 512 scans minimum to resolve the quaternary carbons.

Protocol B: Handling & Stability

e Lachrymator Warning: Like many benzyl chlorides, this compound is a potent lachrymator
(tear gas agent). Handle only in a functioning fume hood.

e Moisture Sensitivity: The C-Cl bond is reactive. Store under inert gas (Argon/Nitrogen) at 2—8
°C. Exposure to moist air will hydrolyze the compound to the alcohol (3-hydroxymethyl
derivative), appearing as a broad singlet at ~4.7 ppm (CH

-OH) in the NMR.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 3-
Chloromethyl-2-methylbenzothiophene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096461#spectroscopic-data-of-3-chloromethyl-2-
methylbenzothiophene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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